

# Selectivity profile of AZD4625 compared to similar compounds

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## Compound of Interest

Compound Name: (3R,10R,14aS)-AZD4625

Cat. No.: B10829304

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## AZD4625: A Comparative Selectivity Profile Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of AZD4625, a novel KRAS G12C inhibitor, with other similar compounds in its class, namely sotorasib (AMG-510) and adagrasib (MRTX849). The information presented is based on publicly available preclinical data and is intended to provide an objective overview for research and drug development professionals.

## Introduction

AZD4625 is an orally active, selective, irreversible, and covalent allosteric inhibitor of the KRAS G12C mutant protein.<sup>[1][2]</sup> The KRAS protein is a key signaling molecule that, when mutated, can drive the growth of various cancers.<sup>[3]</sup> The G12C mutation, in which a glycine residue is replaced by cysteine at codon 12, is a common oncogenic driver.<sup>[3]</sup> AZD4625, along with sotorasib and adagrasib, represents a significant advancement in targeting this previously "undruggable" oncoprotein.<sup>[4][5]</sup> These inhibitors function by covalently binding to the mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K pathways.<sup>[1][6][7]</sup>

## Selectivity and Potency Comparison

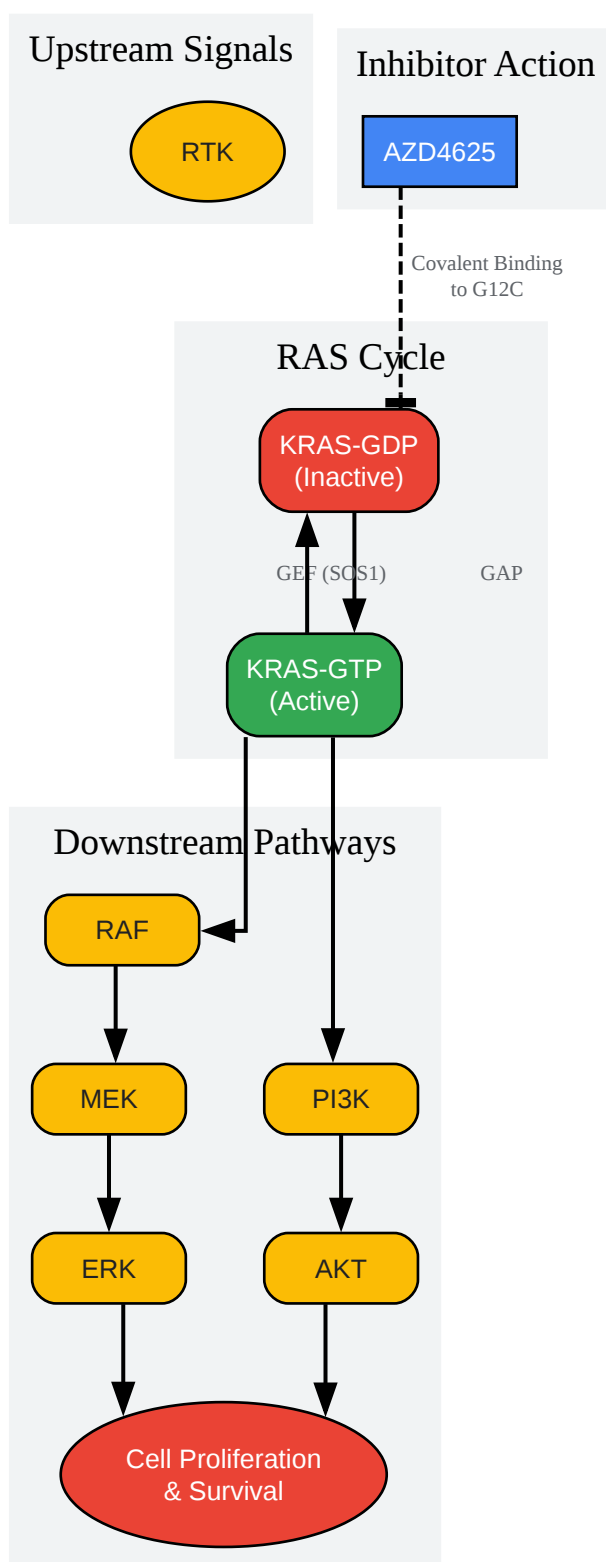
The selectivity of a targeted therapy is a critical determinant of its therapeutic index. High selectivity for the intended target over other proteins, including wild-type and other mutant isoforms, is desirable to maximize efficacy and minimize off-target toxicities. The following tables summarize the available quantitative data on the potency and selectivity of AZD4625, sotorasib, and adagrasib.

Compound	Target	Biochemical IC50	Cellular p-ERK Inhibition IC50	Cell Viability IC50 (NCI-H358)	Selectivity vs. WT KRAS
AZD4625	KRAS G12C	3 nM[1][2]	36 nM (p90RSK)[2]	4.1 nM[2]	No binding to wild-type RAS[1][8]
Sotorasib (AMG-510)	KRAS G12C	Not explicitly stated in sources, but potent inhibition demonstrated [5]	~0.070 $\mu$ M (MIA PaCa-2) [9]	~0.006 $\mu$ M[6]	>1000-fold (cellular)[6]
Adagrasib (MRTX849)	KRAS G12C	5 nM[10]	~5 nM[11][12]	Not explicitly stated in sources	>1000-fold (cellular)[11][12]

Table 1: Comparative Potency and Selectivity of KRAS G12C Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of AZD4625, sotorasib, and adagrasib from biochemical and cellular assays, as well as their selectivity against wild-type KRAS.

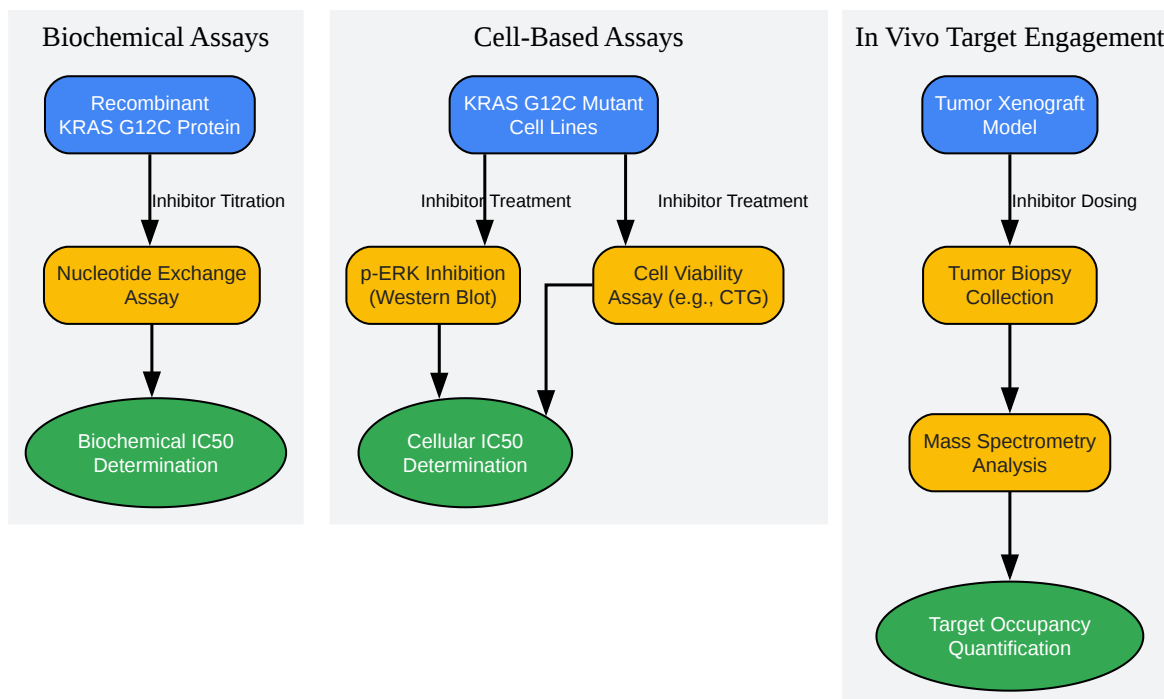
## Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used for evaluation, the following diagrams are provided.



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Caption: KRAS G12C Signaling Pathway and Mechanism of AZD4625 Action.



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